![molecular formula C7H11N3O B3385619 3-Methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one CAS No. 64922-02-7](/img/structure/B3385619.png)
3-Methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one
Overview
Description
“3-Methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one” is a heterocyclic compound . It is part of a class of compounds known as 1,2,4-triazoles, which are known for their wide range of biological activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “this compound”, has been reported in various studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques such as X-ray diffraction studies . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be complex and depend on the conditions of the reaction . For example, it was established that depending on the conditions, the compound can provide both N1 and N4 for coordination with ruthenium .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various techniques. For instance, the compound’s IR, 1H-NMR, Mass spectroscopy, and Elemental analysis data can provide insights into its properties .Scientific Research Applications
Molecular and Spectroscopic Analysis
The molecular and spectroscopic behavior of similar compounds, including those with triazole groups, has been extensively studied. For instance, Evecen et al. (2018) synthesized and characterized a compound closely related to 3-Methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one, using techniques like FT-IR, NMR, and quantum chemical calculations. This study highlights the importance of these methods in understanding the properties of such compounds, which can be crucial for various scientific applications (Evecen et al., 2018).
Photodegradation Studies
Investigations into the photostability and photodegradation of triazole fungicides, similar to this compound, have been conducted. For example, Nag and Dureja (1997) studied the photodegradation of triadimefon, a fungicide with a triazole ring, in various solvents, revealing crucial insights into the stability and environmental fate of such compounds (Nag & Dureja, 1997).
Inhibitory Properties in Biological Systems
Several studies have focused on derivatives of 1,2,4-triazole, similar to this compound, for their inhibitory properties in biological systems. Gong et al. (2017) explored the optimization of such compounds as inhibitors of human dihydroorotate dehydrogenase, a key enzyme in the pyrimidine biosynthesis pathway. This research has significant implications for the development of new therapeutic agents (Gong et al., 2017).
Coordination Polymers and Material Chemistry
In the field of material chemistry, coordination polymers based on triazole compounds have been synthesized and characterized. Yang et al. (2013) explored a series of Cu(II) and Cd(II) coordination polymers usingflexible bis(triazole) ligands, highlighting the potential of such structures in materials science and engineering. The study of these compounds provides valuable insights into the design and application of coordination polymers in various fields (Yang et al., 2013).
Antimicrobial and Antioxidant Properties
Research on triazole derivatives, like this compound, has also included the exploration of their antimicrobial and antioxidant properties. Düğdü et al. (2014) synthesized novel triazole-thiol and thiadiazole derivatives of the 1,2,4-triazole class, demonstrating significant antimicrobial activities and good antioxidant properties. Such studies are crucial in the development of new antimicrobial agents and antioxidants (Düğdü et al., 2014).
Synthesis and Structural Analysis
The synthesis and structural analysis of compounds containing 1,2,4-triazole units have been a subject of scientific interest. Tirlapur et al. (2009) investigated the synthesis and biological activities of a series of 1,4-bis[4-amino 5-mercapto 1,2,4-triazol-3-yl] butanes, providing insights into the synthesis methods and structural characteristics of these compounds (Tirlapur et al., 2009).
Vibrational and UV/Vis Studies
Vibrational and UV/Vis spectroscopy studies have been utilized to analyze compounds with triazole units. Shundalau et al. (2019) conducted an in-depth study of the Fourier transform infrared and Raman spectra of adamantane-containing triazole thiones, providing valuable data on the vibrational characteristics and potential applications of these compounds (Shundalau et al., 2019).
Mechanism of Action
Target of Action
It is known that 1,2,4-triazole derivatives can interact with a variety of biological targets . For instance, some 1,2,4-triazole derivatives have been found to exhibit promising anticancer activity .
Mode of Action
It is known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Biochemical Pathways
It is known that 1,2,4-triazole derivatives can interact with a variety of biological targets and affect multiple biochemical pathways .
Pharmacokinetics
It is known that the ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can improve their pharmacokinetics .
Result of Action
Some 1,2,4-triazole derivatives have been found to exhibit promising anticancer activity .
properties
IUPAC Name |
3-methyl-1-(1,2,4-triazol-1-yl)butan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-6(2)7(11)3-10-5-8-4-9-10/h4-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLJVBPQTOVWMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CN1C=NC=N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40337049 | |
Record name | 3-Methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40337049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
64922-02-7 | |
Record name | 3-Methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40337049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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